1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro-

Descripción general

Descripción

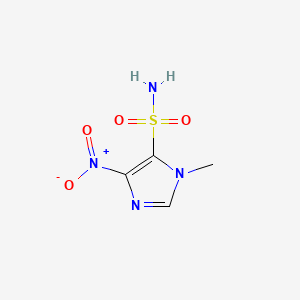

1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro- is a chemical compound with the molecular formula C4H6N4O4S and a molecular weight of 206.18 g/mol It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Métodos De Preparación

The synthesis of 1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro- typically involves the following steps:

Análisis De Reacciones Químicas

1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro- undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, often in the presence of a base or acid catalyst.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as nickel or palladium. Major products formed from these reactions include various substituted imidazole derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro- exhibits notable antibacterial properties, particularly against Gram-positive bacteria. A study demonstrated its effectiveness against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values as low as 8 µg/mL . However, it showed limited activity against Gram-negative bacteria.

Antiparasitic Effects

The compound has also been studied for its antiparasitic potential, particularly against Trichomonas vaginalis, where it exhibited promising results. Metabolites derived from this compound showed reduced toxicity while maintaining efficacy against the parasite .

Cancer Research

Ongoing research is exploring the potential of this compound as a therapeutic agent in cancer treatment. Its ability to interfere with metabolic pathways involved in cell proliferation and apoptosis suggests a role in targeting cancer cells .

Several case studies provide insights into the efficacy of this compound:

Study on Antibacterial Activity : Research focused on nitroimidazole derivatives indicated that compounds similar to 1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro-, have shown significant antibacterial activity against resistant strains of Gram-positive bacteria .

Antiparasitic Research : Another study highlighted the effectiveness of related compounds against Trypanosoma cruzi, suggesting potential therapeutic pathways for treating Chagas disease .

Mecanismo De Acción

The mechanism of action of 1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects.

Comparación Con Compuestos Similares

1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro- can be compared with other similar compounds:

1H-Imidazole-5-thiol, 1-methyl-4-nitro-: This compound has a thiol group instead of a sulfonamide group, which may result in different chemical and biological properties.

1H-Imidazole, 5-chloro-1-methyl-4-nitro-:

Actividad Biológica

1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro- is a heterocyclic compound with the molecular formula and a molecular weight of 206.18 g/mol. This compound is notable for its potential biological activities, particularly in antimicrobial and antifungal applications, as well as its role in medicinal chemistry as a building block for various therapeutic agents.

Synthesis Methods

The synthesis of 1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro- typically involves several chemical reactions, including:

- Oxidation : Utilization of oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Reduction : Employing reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution : The nitro group can undergo nucleophilic substitution reactions in the presence of bases or acids.

These reactions often take place in organic solvents such as ethanol or acetonitrile, with catalysts like nickel or palladium enhancing the process .

The biological activity of 1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro- is attributed to its interaction with specific molecular targets:

- Molecular Targets : The compound can bind to various enzymes and receptors, inhibiting their activity.

- Biological Pathways : It may interfere with metabolic pathways related to cell proliferation and apoptosis, which are crucial for its therapeutic effects .

Antimicrobial Properties

Research indicates that 1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro- exhibits significant antimicrobial activity. It has been studied for its effectiveness against various pathogens:

- Antiprotozoal Activity : The compound has shown potential against Trichomonas vaginalis, a protozoan parasite. Metabolites derived from this compound also demonstrated reduced toxicity while maintaining similar efficacy against the parasite .

Comparative Studies

In comparative studies with similar compounds, 1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro- was found to have distinct advantages due to its sulfonamide group, enhancing its solubility and biological activity compared to other imidazole derivatives .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Study on Antibacterial Activity : A recent investigation into nitroimidazole derivatives indicated that compounds similar to 1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro- showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .

- Antiparasitic Research : Another study focused on the antiparasitic effects of related compounds demonstrated that derivatives could effectively target Trypanosoma cruzi, suggesting a potential therapeutic pathway for treating Chagas disease .

Data Table

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| 1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro | C4H6N4O4S | 206.18 g/mol | Antimicrobial, Antifungal |

| 2-Nitro-1H-imidazole | C3H3N3O2 | 113.07 g/mol | Antiprotozoal |

| 4-Amino-1-methyl-1H-imidazole | C4H8N4O2S | 188.19 g/mol | Anticancer, Antimicrobial |

Propiedades

IUPAC Name |

3-methyl-5-nitroimidazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O4S/c1-7-2-6-3(8(9)10)4(7)13(5,11)12/h2H,1H3,(H2,5,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZUIMSIQYBGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1S(=O)(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212799 | |

| Record name | 1-Methyl-5-sulfonamide-4-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6339-55-5 | |

| Record name | 1-Methyl-5-sulfonamide-4-nitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006339555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC38075 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-5-sulfonamide-4-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-5-sulfonamide-4-nitroimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP634B95GS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.